molecular formula C17H20N2O3 B12114707 6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one CAS No. 874128-40-2

6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one

Cat. No.: B12114707
CAS No.: 874128-40-2
M. Wt: 300.35 g/mol
InChI Key: OQZWQRPXJMEFIK-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one typically involves the condensation of 6,8-dimethylchromone with 4-methylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

6,8-Dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)cyclopentanol
  • 4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .

Uniqueness

6,8-Dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

CAS No.

874128-40-2

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

6,8-dimethyl-2-(4-methylpiperazine-1-carbonyl)chromen-4-one

InChI

InChI=1S/C17H20N2O3/c1-11-8-12(2)16-13(9-11)14(20)10-15(22-16)17(21)19-6-4-18(3)5-7-19/h8-10H,4-7H2,1-3H3

InChI Key

OQZWQRPXJMEFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C)C

solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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